Cas no 50398-29-3 (Methanol, bromo-)

Methanol, bromo- 化学的及び物理的性質
名前と識別子
-
- Methanol, bromo-
- bromomethanol
- SCHEMBL160013
- 50398-29-3
- DTXSID40470905
- Brom-Methanol
-
- インチ: InChI=1S/CH3BrO/c2-1-3/h3H,1H2
- InChIKey: OEDMOCYNWLHUDP-UHFFFAOYSA-N
- ほほえんだ: C(O)Br
計算された属性
- せいみつぶんしりょう: 109.93669
- どういたいしつりょう: 109.93673g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 4.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 20.23
Methanol, bromo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378117-1.0g |
bromomethanol |
50398-29-3 | 1.0g |
$0.0 | 2023-03-02 |
Methanol, bromo- 関連文献
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
Methanol, bromo-に関する追加情報
Bromomethanol: A Comprehensive Overview
Bromomethanol, also known as Methanol, bromo- (CAS No. 50398-29-3), is an organic compound with the molecular formula CH3BrOH. It is a colorless liquid with a characteristic odor, and it is widely used in various industrial and chemical applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in advanced materials and pharmaceuticals.
The synthesis of bromomethanol typically involves the reaction of methanol with elemental bromine (Br2) in the presence of a catalyst, such as sulfuric acid (H2SO4). This reaction proceeds via a substitution mechanism, where the hydroxyl group (-OH) in methanol is replaced by a bromine atom (-Br). The reaction can be represented as:
CH3OH + Br2 → CH3BrOH + HBr
The product, bromomethanol, is a versatile compound that can undergo further reactions to form various derivatives. For instance, it can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceutical agents and agrochemicals.
Recent studies have highlighted the potential of bromomethanol in the field of materials science. Researchers have explored its use as a precursor for the synthesis of novel polymers and nanoparticles. For example, one study demonstrated that bromomethanol can be polymerized under specific conditions to form biodegradable polymers with applications in drug delivery systems.
In addition to its role in materials science, bromomethanol has also shown promise in medicinal chemistry. Its ability to act as a chiral auxiliary has made it valuable in the synthesis of enantiomerically pure compounds, which are critical for drug development. Recent advancements in asymmetric catalysis have further enhanced the efficiency of these reactions, making bromomethanol an even more attractive option for medicinal chemists.
The physical properties of bromomethanol are also worth noting. It has a boiling point of approximately 76°C at standard atmospheric pressure and a density of around 1.2 g/cm³. These properties make it suitable for use in various chemical processes that require precise control over temperature and pressure.
In terms of safety considerations, while bromomethanol is not classified as a hazardous material under normal conditions, it should still be handled with care due to its volatility and potential irritant effects on the eyes and respiratory system. Proper ventilation and personal protective equipment (PPE) are recommended when working with this compound.
The demand for bromomethanol has been steadily increasing due to its diverse applications across multiple industries. Market analysis indicates that the global demand for this compound is expected to grow at a compound annual growth rate (CAGR) of around 5% over the next five years, driven by advancements in technology and increasing research activities.
In conclusion, Methanol, bromo-, or bromomethanol (CAS No. 50398-29-3), is a versatile organic compound with a wide range of applications in chemistry and materials science. Its unique properties and potential for further innovation make it an important compound to watch in the coming years.
50398-29-3 (Methanol, bromo-) 関連製品
- 2877688-94-1(1-(2,5-Dimethylphenyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine)
- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)
- 957042-59-0((E)-N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide)
- 2106696-96-0(2-Propen-1-one, 1-(2R)-2-piperidinyl-)
- 2228738-33-6(1-(heptafluoropropyl)cyclopropane-1-carboxylic acid)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 922928-65-2(N-(5-methyl-1,2-oxazol-3-yl)-2-{6-(2-methylphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 1190309-88-6(7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine)
- 143584-75-2(S-Methyl-KE-298)



